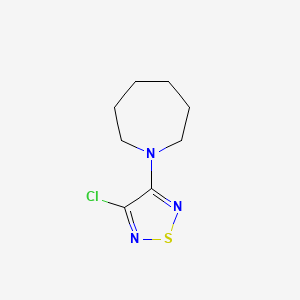

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane

Description

Significance of Thiadiazole Scaffolds in Contemporary Chemical Research

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Among the various isomers, the 1,2,5-thiadiazole (B1195012) scaffold has garnered considerable attention in medicinal chemistry and materials science. benthamdirect.comnih.gov The inherent aromaticity and electron-deficient nature of the 1,2,5-thiadiazole ring impart a range of valuable physicochemical properties to molecules that contain it.

In the realm of medicinal chemistry, 1,2,5-thiadiazole derivatives have been investigated for a wide array of biological activities. nih.govresearchgate.net Their ability to participate in hydrogen bonding and other non-covalent interactions, coupled with their metabolic stability, makes them attractive pharmacophores in drug design. nih.gov The 1,2,5-thiadiazole nucleus is considered a "privileged scaffold" due to its presence in compounds exhibiting diverse pharmacological effects. benthamdirect.comnih.gov

The synthetic versatility of the 1,2,5-thiadiazole ring system further enhances its significance. A key precursor for many substituted 1,2,5-thiadiazoles is 3,4-dichloro-1,2,5-thiadiazole (B139948). The two chlorine atoms on this scaffold are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. wikipedia.org This reactivity provides a straightforward pathway to a diverse library of 1,2,5-thiadiazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₂Cl₂N₂S |

| Molar Mass | 155.00 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 158 °C |

| Density | 1.648 g/cm³ |

Role of Azepane Moieties in Modern Organic Synthesis and Design

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is another crucial structural motif in modern organic chemistry. bohrium.comnih.gov Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the seven-membered azepane ring possesses greater conformational flexibility. researchgate.net This characteristic allows for a more diverse three-dimensional arrangement of substituents, which can be advantageous in the design of molecules intended to interact with specific biological targets. bohrium.com

Azepane-based compounds have demonstrated a broad spectrum of pharmacological activities, and several drugs containing this moiety have received FDA approval. nih.gov The azepane scaffold is present in a variety of natural products and synthetically derived bioactive molecules. researchgate.netnih.gov Its incorporation into a molecule can influence properties such as lipophilicity, solubility, and metabolic stability, all of which are critical in drug discovery and development. bohrium.com

The synthesis of substituted azepanes is an active area of research, with numerous methods being developed to control the stereochemistry and substitution patterns around the ring. nih.govresearchgate.net The nucleophilicity of the nitrogen atom in the azepane ring makes it a valuable building block for the construction of more complex molecules. nih.gov

Confluence of 1,2,5-Thiadiazole and Azepane Architectures in Compound Design and Research

The combination of the 1,2,5-thiadiazole and azepane rings in the structure of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane represents a deliberate strategy in molecular design. This confluence of two biologically relevant scaffolds suggests a potential for synergistic or unique pharmacological properties. The synthesis of this compound is conceptually based on the established reactivity of 3,4-dichloro-1,2,5-thiadiazole. The nucleophilic secondary amine of the azepane ring can displace one of the chlorine atoms on the thiadiazole ring in a nucleophilic aromatic substitution reaction.

This synthetic approach allows for the direct linkage of the two heterocyclic systems, creating a novel chemical entity with a distinct three-dimensional structure. The remaining chlorine atom on the thiadiazole ring of this compound offers a handle for further functionalization, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies.

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structural composition points towards its potential as a lead compound in drug discovery programs. The exploration of such hybrid molecules is a testament to the ongoing efforts in advanced heterocyclic chemistry to expand the boundaries of chemical space and uncover new therapeutic agents.

| Property | Value |

|---|---|

| CAS Number | 1119451-34-1 scbt.com |

| Molecular Formula | C₈H₁₂ClN₃S enovationchem.com |

| Molecular Weight | 217.72 g/mol scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-yl)-4-chloro-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3S/c9-7-8(11-13-10-7)12-5-3-1-2-4-6-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWGMSUYBQOJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649284 | |

| Record name | 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-34-1 | |

| Record name | 1-(4-Chloro-1,2,5-thiadiazol-3-yl)hexahydro-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Theoretical and Computational Chemistry of 1 4 Chloro 1,2,5 Thiadiazol 3 Yl Azepane

Quantum Chemical Characterization of the Thiadiazole-Azepane System

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of the molecule. These calculations offer a quantitative description of the electron distribution, aromaticity, and molecular orbitals, which are crucial for predicting the compound's stability and chemical behavior.

The electronic structure of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane is characterized by a significant polarization induced by the electronegative nitrogen and sulfur atoms within the thiadiazole ring, as well as the chlorine substituent. Density Functional Theory (DFT) calculations on related 1,2,5-thiadiazole (B1195012) systems reveal a distinct charge distribution. The nitrogen atoms and the chlorine atom act as electron-withdrawing centers, leading to a partial positive charge on the carbon atoms of the thiadiazole ring. This electron deficiency is a key factor in the chemical reactivity of the heterocyclic system.

The azepane ring, being a saturated hydrocarbon amine, acts as an electron-donating group through the nitrogen atom's lone pair, which can be partially delocalized into the thiadiazole ring. This interaction modulates the electronic properties of the entire molecule. Molecular Electrostatic Potential (MESP) maps, a common output of quantum chemical calculations, would visually represent these charge distributions, highlighting the electrophilic and nucleophilic regions of the molecule. For instance, studies on similar halogenated heterocycles have shown that the regions around the halogen atoms can have both positive (σ-hole) and negative potentials, influencing intermolecular interactions.

Table 1: Calculated Atomic Charges of a Model 3-Amino-4-chloro-1,2,5-thiadiazole System *

| Atom | Mulliken Charge (e) |

| S1 | +0.50 |

| N2 | -0.35 |

| C3 | +0.20 |

| C4 | +0.15 |

| N5 | -0.38 |

| Cl (on C4) | -0.10 |

| N (amino) | -0.60 |

| H (on amino) | +0.30 |

Note: These are representative values based on DFT calculations of analogous structures. The actual charges for this compound may vary.

The 1,2,5-thiadiazole ring is considered an aromatic system. Its aromaticity contributes significantly to its thermal and chemical stability. Theoretical studies on the parent 1,2,5-thiadiazole indicate a high degree of aromaticity, in some cases reported to be greater than that of pyrrole (B145914) or thiophene. Aromaticity can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

The presence of a chlorine atom and an azepanyl group as substituents on the thiadiazole ring will influence its aromatic character. The electron-withdrawing nature of the chlorine atom can slightly modulate the electron delocalization within the ring. Conversely, the nitrogen of the azepane ring can donate electron density, which may enhance the π-system. Despite these substitutions, the inherent aromaticity of the 1,2,5-thiadiazole core is expected to be largely maintained, ensuring the stability of this heterocyclic system.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized primarily on the electron-rich azepane nitrogen and potentially the sulfur atom of the thiadiazole ring. The LUMO, on the other hand, is expected to be distributed over the electron-deficient 1,2,5-thiadiazole ring, particularly on the carbon atoms and the sulfur atom.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Reactivity Descriptors for a Model 3-Amino-4-chloro-1,2,5-thiadiazole System *

| Descriptor | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.67 |

Note: These are representative values based on DFT calculations of analogous structures. The actual values for this compound may vary.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamic behavior of this compound. These methods are particularly valuable for analyzing the conformational flexibility of the azepane ring and predicting how the molecule interacts with itself and its environment.

The seven-membered azepane ring is known for its conformational flexibility. Unlike smaller rings, such as cyclopentane (B165970) and cyclohexane, which have well-defined low-energy conformations, the azepane ring can adopt several low-energy conformations, including chair, boat, and twist-chair forms. The twist-chair conformation is often found to be the most stable for substituted azepanes. researchgate.net

Predictive modeling can be used to understand the non-covalent interactions that govern the behavior of this compound in the solid state and in solution. In the solid state, intermolecular interactions such as hydrogen bonding, halogen bonding, and van der Waals forces will determine the crystal packing. The chlorine atom on the thiadiazole ring is capable of forming halogen bonds, where it acts as an electrophilic "σ-hole" donor to interact with a nucleophilic atom on an adjacent molecule. isres.org

Intramolecularly, non-covalent interactions can also influence the molecule's preferred conformation. For instance, there may be weak hydrogen bonds between the hydrogen atoms on the azepane ring and the nitrogen or chlorine atoms of the thiadiazole ring. Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions. acs.org Understanding these interactions is crucial for predicting the compound's solubility, melting point, and its ability to bind to biological targets.

Advanced Computational Methodologies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Advanced computational methodologies have become indispensable tools in modern SAR investigations, enabling the analysis of large datasets and the prediction of activities for novel molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying structural features, known as molecular descriptors, QSAR models can predict the activity of unsynthesized analogs, prioritize compounds for synthesis, and provide insights into the structural requirements for a specific biological effect.

For analogs of this compound, a QSAR study would typically involve the following steps:

Data Set Selection: A series of analogs with varying substituents on the azepane ring or replacements for the chloro group on the thiadiazole ring would be synthesized and their biological activities (e.g., IC50 values) determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, and electronic properties like dipole moment and partial charges.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A QSAR study on a series of 1,2,5-thiadiazole derivatives, which are analogs of aceclidine (B1665410) and act as potent M1 muscarinic agonists, utilized descriptors such as LogP (lipophilicity), molecular weight (MW), and total energy (E_total) to build a predictive model. researchgate.net This highlights the importance of both electronic and steric factors in determining the biological activity of this class of compounds. Such models can guide the modification of the this compound structure to optimize its activity.

Table 1: Examples of Descriptors Used in QSAR Studies of Thiadiazole Derivatives

| Descriptor Category | Specific Descriptor Example | Relevance to SAR |

| Electronic | Total Energy (E_total) | Reflects the overall stability and electronic nature of the molecule. |

| Steric | Molecular Weight (MW) | Pertains to the size and bulk of the molecule, influencing receptor fit. |

| Hydrophobicity | LogP | Describes the lipophilicity of the compound, affecting its membrane permeability and distribution. |

| Topological | Zagreb Index | Encodes information about the branching and connectivity of the molecular graph. |

This table is illustrative and based on general QSAR principles and findings from studies on related thiadiazole compounds.

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For this compound, a pharmacophore model could be developed based on a set of active analogs or the known binding site of its biological target. This model would serve as a 3D query for virtual screening of large chemical databases to identify novel compounds with diverse scaffolds that fit the pharmacophoric requirements. This approach is highly effective in hit identification and lead optimization. The thiadiazole moiety itself can act as a "hydrogen binding domain" and a "two-electron donor system," making it a constrained pharmacophore. nih.gov

Virtual screening campaigns employing such pharmacophore models have been successfully applied to discover novel bioactive molecules. For instance, in silico studies have been used to identify potential thiadiazole-based molecules as inhibitors for various enzymes through hierarchical virtual screening. najah.edu This methodology allows for the rapid and cost-effective identification of promising candidates for further experimental evaluation.

Table 2: Common Pharmacophoric Features and Their Potential Role

| Pharmacophoric Feature | Potential Role in Ligand-Target Interaction |

| Hydrogen Bond Acceptor | The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. |

| Hydrogen Bond Donor | Substituents on the azepane ring could be modified to include hydrogen bond donor groups. |

| Hydrophobic Group | The azepane ring and the chloro-substituted thiadiazole core contribute to hydrophobic interactions. |

| Aromatic Ring | The thiadiazole ring itself is an aromatic heterocycle that can engage in π-π stacking or other aromatic interactions. |

This table outlines potential pharmacophoric features of this compound based on its structure.

Molecular Dynamics Simulations for Ligand-Target Recognition and Dynamics Studies

Molecular Dynamics (MD) simulations are a computational method that allows for the study of the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide a dynamic view of how a ligand, such as this compound, interacts with its biological target at an atomic level.

These simulations can be used to:

Assess Binding Stability: By simulating the ligand-protein complex over a period of nanoseconds to microseconds, the stability of the binding pose obtained from molecular docking can be evaluated.

Characterize Ligand-Target Interactions: MD simulations can reveal the key amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges).

Predict Binding Free Energies: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the MD trajectory to estimate the binding free energy of the ligand to its target.

Study Conformational Changes: MD simulations can capture conformational changes in both the ligand and the target protein upon binding, providing insights into the mechanism of action.

For example, MD simulations have been employed to study the inhibition mechanism of 1,2,5-thiadiazole derivatives, showing how these compounds interact with their target. nih.gov In another study, MD simulations were used to confirm the stability of a thiadiazole derivative within the active site of its target enzyme over a 100 ns simulation. nih.gov These studies underscore the utility of MD simulations in understanding the dynamic nature of ligand-receptor interactions and in refining the design of more effective analogs of this compound.

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Insight Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex over time from a reference structure. | Indicates the stability of the ligand-protein complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | Highlights key interactions responsible for binding affinity and specificity. |

| Binding Free Energy (ΔG_bind) | Estimated using methods like MM/PBSA or MM/GBSA. | Provides a quantitative measure of the binding affinity. |

This table presents common analyses performed during MD simulations to understand ligand-target interactions.

Iv. Spectroscopic Methodologies for Structural Elucidation and Advanced Analysis of 1 4 Chloro 1,2,5 Thiadiazol 3 Yl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of 1-(4-chloro-1,2,5-thiadiazol-3-yl)azepane would be expected to reveal signals corresponding to the protons of the azepane ring. The azepane ring contains twelve protons, and their chemical shifts and multiplicities would be influenced by their proximity to the nitrogen atom and the thiadiazole ring.

The protons on the carbons adjacent to the nitrogen atom (C2 and C7 of the azepane ring) are expected to be deshielded due to the electron-withdrawing effect of the nitrogen. Therefore, their signals would appear at a lower field (higher ppm value) compared to the other methylene (B1212753) protons of the ring. These would likely present as multiplets due to coupling with adjacent protons. The remaining methylene protons on C3, C4, C5, and C6 would exhibit more complex overlapping multiplets in the higher field region of the spectrum.

A hypothetical ¹H NMR data table is presented below based on general principles for N-substituted azepanes.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for the Azepane Moiety

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2, H-7 | 3.5 - 3.8 | Multiplet | 4H |

| H-3, H-6 | 1.8 - 2.0 | Multiplet | 4H |

| H-4, H-5 | 1.5 - 1.7 | Multiplet | 4H |

Note: These are estimated values and actual experimental data may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the two carbons of the thiadiazole ring and the six carbons of the azepane ring.

The two carbon atoms of the 4-chloro-1,2,5-thiadiazole ring are in a unique electronic environment and would appear at a characteristic downfield position. The carbon atom bonded to the chlorine (C4 of the thiadiazole) would be influenced by the halogen's electronegativity. The carbon atom attached to the azepane nitrogen (C3 of the thiadiazole) would also be significantly deshielded.

Within the azepane ring, the carbons adjacent to the nitrogen (C2 and C7) would resonate at a lower field compared to the other carbons due to the inductive effect of the nitrogen. The remaining carbons (C3, C4, C5, and C6) would appear at higher field positions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Position | Predicted Chemical Shift (ppm) |

| C-3 (Thiadiazole) | 150 - 160 |

| C-4 (Thiadiazole) | 145 - 155 |

| C-2, C-7 (Azepane) | 50 - 60 |

| C-3, C-6 (Azepane) | 25 - 35 |

| C-4, C-5 (Azepane) | 20 - 30 |

Note: These are estimated values and actual experimental data may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons in the azepane ring. HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate each proton signal with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, which is essential for confirming the connection between the azepane ring and the thiadiazole moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₈H₁₂ClN₃S), the exact mass can be calculated. The presence of chlorine and sulfur atoms would result in a characteristic isotopic pattern in the mass spectrum, which would further confirm the elemental composition. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would lead to a prominent M+2 peak.

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure. For this compound, fragmentation would likely occur at the bonds connecting the two ring systems and within the azepane ring itself.

Common fragmentation pathways for N-substituted cyclic amines involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. The thiadiazole ring could also undergo characteristic fragmentation, potentially involving the loss of small, stable neutral molecules or radicals. The presence of a chlorine atom would also influence the fragmentation, with the potential loss of a chlorine radical or HCl. Analysis of these fragmentation patterns would provide valuable confirmation of the structural connectivity between the thiadiazole and azepane rings. Studies on related chlorinated thiadiazole compounds have shown fragmentation often involves the loss of a chlorine radical. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components: the azepane ring and the 4-chloro-1,2,5-thiadiazole moiety.

The azepane portion of the molecule, being a saturated heterocyclic amine, will produce signals typical of aliphatic C-H bonds. These include stretching vibrations in the 2850-3000 cm⁻¹ region and bending (scissoring and rocking) vibrations around 1450-1470 cm⁻¹. The C-N stretching vibration of the tertiary amine within the azepane ring is anticipated to appear in the 1150-1250 cm⁻¹ range.

The 4-chloro-1,2,5-thiadiazole ring contributes several unique and identifiable peaks to the spectrum. Vibrational analysis of the parent 1,2,5-thiadiazole (B1195012) heterocycle provides a basis for these assignments. researchgate.net The C=N stretching vibrations within the thiadiazole ring are expected to produce strong absorptions in the 1500-1600 cm⁻¹ region. The unique N-S-N bond of the thiadiazole ring also has characteristic vibrations. Furthermore, the C-Cl bond attached to the heterocyclic ring is expected to show a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. The precise location of these peaks can be influenced by the electronic coupling between the azepane ring and the thiadiazole system.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wave Number (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

|---|---|---|---|

| 2925-2950 | Strong | Asymmetric C-H Stretch | Azepane CH₂ |

| 2850-2870 | Medium | Symmetric C-H Stretch | Azepane CH₂ |

| 1500-1600 | Medium-Strong | C=N Stretch | Thiadiazole Ring |

| 1450-1470 | Medium | CH₂ Bending (Scissoring) | Azepane CH₂ |

| 1150-1250 | Medium | C-N Stretch | Azepane-Thiadiazole Linkage |

Electronic Spectroscopy for Molecular Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, probes the electronic structure of a molecule by examining transitions between different electronic energy levels. These methods provide critical insights into the conjugation, chromophores, and potential luminescent properties of this compound.

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the 4-chloro-1,2,5-thiadiazole ring, which acts as the principal chromophore. The saturated azepane ring does not absorb significantly in this region.

The spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. scispace.com The π→π* transitions, typically of higher energy and intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated thiadiazole system. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen and sulfur heteroatoms) into π* antibonding orbitals. scispace.com The presence of the chlorine atom and the azepanyl group as substituents on the thiadiazole ring will modulate the energies of these transitions, causing shifts in the absorption maxima (λmax) compared to the unsubstituted parent heterocycle. Specifically, the nitrogen atom of the azepane ring can act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption bands.

Table 2: Predicted UV-Vis Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|

| ~260-280 | ~8,000 - 12,000 | π→π* |

Fluorescence spectroscopy provides information on the emission properties of a molecule after it has been excited by absorbing light. Many heterocyclic compounds, including certain thiadiazole derivatives, exhibit fluorescence. nih.govmdpi.com The potential fluorescence of this compound would originate from the radiative decay of the lowest singlet excited state (S₁) to the ground state (S₀) of the thiadiazole chromophore.

The emission spectrum would be Stokes-shifted to a longer wavelength relative to the absorption spectrum. The fluorescence quantum yield and lifetime are sensitive parameters that can be influenced by molecular structure and environment. The presence of the chlorine atom may, however, lead to fluorescence quenching through the "heavy-atom effect," which promotes intersystem crossing to the triplet state and reduces fluorescence efficiency. The interaction between the lone pair electrons of the azepane nitrogen and the thiadiazole ring could also play a role in modulating the emissive properties, potentially leading to charge-transfer characteristics in the excited state. nih.gov

Table 3: Hypothetical Fluorescence Properties for this compound

| Parameter | Value | Conditions |

|---|---|---|

| Excitation Wavelength (λex) | ~280 nm | In Cyclohexane |

| Emission Wavelength (λem) | ~350-400 nm | In Cyclohexane |

| Stokes Shift | ~70-120 nm | - |

Electrochemical Characterization Techniques for Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of a molecule, revealing the potentials at which it can be oxidized or reduced. For this compound, CV can be used to probe the electron-accepting and electron-donating capabilities of the molecule.

The 1,2,5-thiadiazole ring is known to be an electron-deficient system, making it susceptible to reduction. researchgate.net Therefore, the cyclic voltammogram of the compound is expected to show a reduction wave at a negative potential, corresponding to the acceptance of an electron into the lowest unoccupied molecular orbital (LUMO) of the thiadiazole ring to form a radical anion. researchgate.netresearchgate.net This reduction process is often irreversible or quasi-reversible, depending on the stability of the resulting radical anion under the experimental conditions. The potential at which this reduction occurs provides a quantitative measure of the compound's electron affinity. The saturated azepane ring is electrochemically inactive in the typical potential window, but its electron-donating character can influence the reduction potential of the attached thiadiazole ring, likely making it slightly more difficult to reduce compared to a non-substituted analogue.

Table 4: Expected Electrochemical Data for this compound from Cyclic Voltammetry

| Process | Peak Potential (Epc) | Reversibility | Notes |

|---|---|---|---|

| First Reduction | -1.5 to -2.0 V (vs. Ag/AgCl) | Likely Irreversible | Corresponds to the formation of the thiadiazole radical anion. |

V. Structure Activity Relationship Sar Studies and Ligand Design Principles Based on 1 4 Chloro 1,2,5 Thiadiazol 3 Yl Azepane

Methodologies for Investigating Structural Modifications and Their Mechanistic Impact

The rational design of new therapeutic agents based on the 1-(4-chloro-1,2,5-thiadiazol-3-yl)azepane scaffold relies on methodical investigations into how structural changes affect biological outcomes. These investigations typically involve the synthesis of a series of analogues where specific parts of the molecule are altered, followed by rigorous biological testing to correlate these changes with effects on cellular pathways and receptor interactions.

The 1,2,5-thiadiazole (B1195012) ring is a critical pharmacophore, and the nature of its substituents significantly dictates the compound's interaction with biological targets, such as the M1 muscarinic receptor. nih.gov The chlorine atom at the 4-position of the parent compound is a key site for modification. SAR studies on related series, such as 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines (substituted-TZTPs), have provided profound insights. nih.gov

Research has shown that replacing the chloro group with various alkoxy and alkylthio chains has a pronounced effect on M1 receptor affinity and functional activity. nih.gov A general trend observed is a U-shaped relationship between the length of an unbranched alkyl chain (in alkoxy or alkylthio substituents) and the biological activity. nih.gov For instance, in a series of alkoxy-TZTP analogues, potency at the M1 receptor increased with chain length up to a certain point before decreasing. nih.gov Optimal M1 agonist potency was often achieved with butoxy or pentyloxy groups, suggesting that the size and lipophilicity of this substituent are crucial for effective receptor interaction. nih.gov The corresponding alkylthio analogues were generally found to have higher receptor affinity and greater potency than their alkoxy counterparts. nih.gov

These findings underscore the importance of the substituent at this position for modulating receptor activation pathways. The data suggest that the oxygen or sulfur atom within the substituent side chain plays a direct role in the activation of the M1 receptor. nih.gov

Table 1: Effect of Thiadiazole Ring Substituents on M1 Muscarinic Receptor Activity in TZTP Analogues

| Compound Series | Substituent Chain Length | M1 Receptor Affinity | Functional M1 Agonist Potency |

| Alkoxy-TZTP (5a-h) | C1 to C8 | Low Nanomolar | U-shaped curve; peak at C4/C5 |

| Alkylthio-TZTP (7a-h) | C1 to C8 | Generally Higher than Alkoxy | Generally Higher than Alkoxy |

| Alkyl-TZTP (9c,e,g,h) | C3 to C8 | 10-100x Lower Affinity | Low Efficacy |

Data compiled from studies on substituted-TZTP analogues. nih.gov

The azepane ring, a seven-membered saturated heterocycle, provides the core scaffold that orients the critical thiadiazole moiety. Its size, conformation, and potential substitution points are pivotal for receptor binding and selectivity. In drug design, modifying this azacyclic portion is a common strategy to enhance biological activity and fine-tune pharmacokinetic properties.

Studies have explored replacing the azepane ring (or similar large azacycles) with more conformationally restricted bicyclic amines, such as those based on quinuclidine (B89598) or azabicyclo[3.2.1]octane skeletons. nih.govnih.gov This principle of rigidification can lead to increased receptor selectivity by locking the molecule into a more optimal binding conformation, thereby reducing interactions with off-target receptors. nih.gov For example, the replacement of the 3-oxyquinuclidine moiety in potent muscarinic agonists with other structures, including hydroxypyrrolidines and hydroxyazetidine, has yielded compounds with high muscarinic affinity and M1 agonist efficacy. nih.gov The stereochemistry of these rigid analogues is also critical; for instance, exo-isomers of certain 6-(3-alkylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane analogues were identified as highly potent agents. nih.gov

These explorations demonstrate that while the azepane ring is a viable scaffold, constraining its conformational flexibility or replacing it with alternative cyclic amine structures can be a powerful tool for improving the pharmacological profile of 1,2,5-thiadiazole-based ligands.

Bioisosteric replacement, the substitution of one chemical group with another that retains similar physicochemical properties, is a cornerstone of medicinal chemistry used to improve potency, selectivity, or metabolic stability. The 1,2,5-thiadiazole ring itself is often considered a bioisostere of other functional groups. However, replacing the thiadiazole ring with other heteroaromatic systems has also been investigated to probe its essentiality for biological activity.

In studies of M1 muscarinic agonists, the 1,2,5-thiadiazole moiety has proven to be superior to several of its iso-pi-electronic bioisosteres (rings with the same number of pi electrons). nih.gov For example, when the potent 1,2,5-thiadiazole derivative 17d was compared to its 1,2,5-oxadiazole (37) and pyrazine (B50134) (39) analogues, both bioisosteric replacements resulted in a substantial loss of activity. nih.gov This suggests that the specific electronic and structural properties of the 1,2,5-thiadiazole ring, including the presence of the sulfur atom, are crucial for optimal receptor activation in this class of compounds. nih.gov While the 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings are also well-known bioisosteric pairs, direct comparisons emphasize that such replacements are not always predictable and that the 1,2,5-thiadiazole ring holds a privileged role in certain ligand-receptor interactions. mdpi.com

Table 2: Comparison of Bioisosteric Ring Replacements on M1 Agonist Activity

| Original Heterocycle | Bioisosteric Replacement | Relative M1 Agonist Activity |

| 1,2,5-Thiadiazole | 1,2,5-Oxadiazole | Substantially Lower |

| 1,2,5-Thiadiazole | Pyrazine | Substantially Lower |

Data based on comparative studies of M1 muscarinic agonists. nih.gov

Mechanistic Probes in Ligand-Target Interactions

Understanding the precise molecular interactions between a ligand and its target is essential for mechanism-based drug design. For this compound and its analogues, computational and biochemical techniques are employed to visualize binding modes and elucidate the downstream consequences of these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions that stabilize the complex. This method has been applied to various thiadiazole derivatives to understand their binding at different receptors. nih.govresearchgate.net

For thiadiazole-based muscarinic agonists, molecular modeling and mechanics calculations are used to determine the likely active conformation of the molecule at the M1 receptor's orthosteric binding site. nih.gov These studies help to explain the observed SAR; for example, they can rationalize why a particular chain length on the thiadiazole substituent leads to optimal potency by showing a better fit within a hydrophobic pocket of the receptor. Docking studies on related thiazole (B1198619) and thiadiazole antagonists at the human adenosine (B11128) A3 receptor have highlighted how specific substitutions, such as a methoxy (B1213986) group on a phenyl ring, can dramatically increase binding affinity by forming key interactions within the binding pocket. nih.gov Such computational analyses provide a structural hypothesis for the observed biological data and guide the design of new analogues with improved binding characteristics.

The primary mechanism of action for many analogues of this compound is the activation of M1 muscarinic acetylcholine (B1216132) receptors. thieme-connect.denih.gov As M1 agonists, these compounds mimic the action of the endogenous neurotransmitter acetylcholine. The M1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 protein. This initiates a signaling cascade that involves the activation of phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This stimulation of phosphoinositide turnover is a hallmark of M1 receptor activation and is a key pathway through which these compounds exert their effects in the central nervous system. nih.gov

Furthermore, some muscarinic agonists based on the alkylthio-1,2,5-thiadiazole scaffold have been shown to act as functional dopamine (B1211576) antagonists. nih.govacs.org This suggests that their biological effects may stem from a complex interplay between the cholinergic and dopaminergic systems, potentially modulating downstream pathways relevant to neuropsychiatric disorders. nih.gov

Studies on DNA Interaction Mechanisms (e.g., binding and cleavage studies)

Direct investigations into the DNA interaction mechanisms of this compound are not extensively documented in publicly available literature. However, the broader class of thiadiazole-containing compounds has been evaluated for its ability to interact with DNA, offering insights into the potential activities of this scaffold. The 1,2,5-thiadiazole moiety is recognized as a constrained pharmacophore and a "two-electron donor system," which may contribute to its biological activities. nih.gov

Research on derivatives synthesized from related chloro-thiadiazoles has shown that this chemical class possesses the potential for DNA cleavage. nih.gov For instance, a study involving a morpholino-substituted 1,2,5-thiadiazole derivative, synthesized from a 4-chloro-1,2,5-thiadiazol-3-yl precursor, explored its antibacterial properties and its capacity for DNA cleavage. nih.gov While the observed DNA cleavage potential was described as limited in that specific analog, it confirms that the 1,2,5-thiadiazole core can be part of molecules that interact with DNA. nih.gov

The standard methodologies to investigate such interactions for novel compounds include a battery of spectroscopic and biophysical techniques. UV-Visible spectroscopy is often used to study the binding mode of a compound with calf thymus DNA (CT-DNA), where changes in absorbance intensity or shifts in wavelength can indicate an interaction. rsc.org Other techniques such as fluorescence spectroscopy, circular dichroism, and viscometric studies can further elucidate the nature of the binding, for instance, differentiating between groove binding and intercalation. nih.gov Agarose gel electrophoresis is a definitive method to confirm DNA cleavage activity, demonstrating the ability of a compound to convert supercoiled plasmid DNA into its nicked or linear forms. sciepub.com

| Compound | Precursor | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| TML-Hydroxy (2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol) | 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine | In vitro DNA Cleavage Assay | Showed some potential for DNA cleavage. | nih.gov |

Design Principles for Novel Ligands Utilizing the this compound Scaffold

The this compound structure serves as a valuable starting point for the development of new biologically active molecules through various established drug design strategies.

Scaffold Hopping and Fragment-Based Drug Design Approaches

The thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds and its ability to act as a bioisostere for other aromatic systems like pyrimidine (B1678525) or oxadiazole. rsc.orgacs.org In the context of fragment-based drug design (FBDD), this compound can be viewed as a "fragment" or an initial hit that binds to a biological target. The FBDD strategy would then involve growing or linking this fragment to enhance its affinity and selectivity. nih.gov For example, the azepane ring provides a vector for synthetic elaboration, allowing for the addition of new functional groups to probe for further interactions within a target's binding site.

Scaffold hopping is another powerful strategy to generate novel intellectual property and optimize physicochemical properties. researchgate.net This approach involves replacing the central 1,2,5-thiadiazole core with other heterocyclic systems while retaining the key substituent interaction points (the azepane and chloro groups). Bioisosteric replacements could include other thiadiazole isomers (e.g., 1,3,4-thiadiazole), oxadiazoles, thiazoles, or triazoles. rsc.org Such modifications can lead to compounds with improved metabolic stability, altered solubility, or different target-binding profiles, while preserving the essential pharmacophoric features.

Rational Design Based on Target-Specific Interactions and Structural Information

When the three-dimensional structure of a biological target is known, rational design becomes a key strategy for optimizing ligands. nih.govmdpi.com This approach leverages structural information from techniques like X-ray crystallography or cryo-electron microscopy to guide synthetic modifications of the this compound scaffold to maximize its interaction with the target protein.

Key areas for modification include:

The Azepane Ring: This saturated, seven-membered ring offers multiple positions for substitution. Functional groups can be introduced to create specific hydrogen bonds, engage in hydrophobic interactions, or form salt bridges with amino acid residues in the active site.

The Chloro Group: The chlorine atom at the 4-position of the thiadiazole ring is a critical handle for synthetic modification. It can be displaced or replaced through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. Substituting the chlorine with different groups (e.g., amines, ethers, small alkyl or aryl groups) can profoundly impact the compound's electronic properties, steric profile, and ability to form specific interactions, thereby modulating its potency and selectivity. nih.gov

| Modification Site | Example Modification | Design Rationale |

|---|---|---|

| Azepane Ring | Addition of a hydroxyl (-OH) group | Introduce a hydrogen bond donor/acceptor to interact with polar residues (e.g., Ser, Thr, Tyr). |

| Addition of a basic amine (-NH2) | Form a salt bridge with acidic residues (e.g., Asp, Glu) and improve aqueous solubility. | |

| Thiadiazole Ring (Cl replacement) | Replacement with a methoxy (-OCH3) group | Act as a hydrogen bond acceptor and alter electronic distribution. |

| Replacement with a small aryl group (e.g., phenyl) | Introduce potential for pi-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

Target Identification and Validation Methodologies in Biological Systems

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for further development. A range of methodologies, from cellular assays to advanced proteomics, can be employed for this purpose.

Biochemical and Cell-Based Assays for Determining Target Engagement and Functional Modulation

Once a compound shows a desired phenotypic effect (e.g., inhibiting cancer cell growth), a panel of biochemical and cell-based assays is used to validate target engagement and elucidate its functional consequences. For thiadiazole derivatives, a wide variety of targets have been identified, including protein kinases, carbonic anhydrases, and enzymes involved in DNA replication. researchgate.netnih.gov

Biochemical Assays: These assays use purified proteins to directly measure the inhibitory effect of a compound. For example, if a kinase is the suspected target, an in vitro kinase assay would be performed to determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50). researchgate.net

Cell-Based Assays: These are performed using living cells to assess the compound's effect in a more physiologically relevant context. Cytotoxicity assays, such as the MTS or MTT assay, are commonly used to measure the anti-proliferative effects on different cancer cell lines (e.g., MCF-7, MDA-MB-231). nih.govmdpi.com Further functional assays can include cell cycle analysis by flow cytometry to see if the compound causes arrest at a particular phase, or apoptosis assays (e.g., Annexin V staining) to determine if it induces programmed cell death.

| Assay Category | Specific Assay | Purpose | Example Application for Thiadiazoles |

|---|---|---|---|

| Biochemical | In vitro Kinase Assay | Measures direct inhibition of a purified kinase enzyme. | Testing inhibition of Abl and Src kinases. researchgate.net |

| Cell-Based | MTS/MTT Assay | Evaluates general cytotoxicity and anti-proliferative effects. | Screening against LoVo and MCF-7 cancer cell lines. nih.gov |

| Cell Cycle Analysis | Determines if the compound causes arrest in G1, S, or G2/M phase. | Assessing mechanism of anti-proliferative activity. nih.gov | |

| Apoptosis Assay (e.g., Annexin V) | Detects induction of programmed cell death. | Confirming the mode of cell death induced by the compound. |

Proteomic Approaches for Identifying Molecular Partners and Biological Pathways

For novel compounds where the target is unknown, unbiased proteomic approaches are invaluable. europeanpharmaceuticalreview.com These methods aim to identify the full spectrum of proteins that interact with the small molecule within a complex biological sample, such as a cell lysate. nih.gov

One common strategy is affinity-based chemical proteomics . This involves synthesizing a chemical probe by modifying the parent compound, this compound, to include a reactive group for covalent linkage and an affinity tag like biotin. This probe is incubated with a cell lysate, and the proteins that bind to it are "pulled down" using streptavidin beads and subsequently identified by mass spectrometry. drugbank.com

Another powerful technique is Thermal Proteome Profiling (TPP) . This method is based on the principle that the binding of a ligand often increases the thermal stability of its target protein. In a TPP experiment, cell lysates are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. The target protein(s) will show a characteristic shift in their melting temperature in the presence of the compound, allowing for their identification without any chemical modification of the drug itself. dundee.ac.uk

| Methodology | Principle | Requirement |

|---|---|---|

| Affinity-Based Chemical Proteomics | A tagged version of the compound is used to capture binding proteins from a lysate for identification by mass spectrometry. | Synthesis of a chemical probe with an affinity tag (e.g., biotin) and a reactive group. |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein, which is detected as a shift in its melting curve across the proteome. | The unmodified compound can be used directly. Requires quantitative mass spectrometry. |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes for 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azepane?

- Methodological Answer : Begin with factorial design experiments to assess variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between parameters . Characterize intermediates via NMR and HPLC to validate reaction pathways. Use kinetic modeling (e.g., Arrhenius plots) to optimize reaction rates. Cross-reference synthetic protocols with structurally analogous thiadiazole derivatives to identify potential pitfalls .

Q. How can researchers ensure accurate structural characterization of this compound?

- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) for definitive confirmation of the thiadiazole-azepane linkage and chloro substituent position . Validate purity via elemental analysis and tandem mass spectrometry (LC-MS/MS). Compare experimental IR/Raman spectra with computational (DFT) vibrational modes to resolve ambiguities in functional group assignments.

Q. What experimental protocols are recommended for studying the compound’s stability under varying conditions?

- Methodological Answer : Design accelerated stability studies using ICH Q1A guidelines. Expose samples to thermal stress (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV and identify byproducts via high-resolution mass spectrometry (HRMS). Apply kinetic modeling (e.g., zero- vs. first-order decay) to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity in multi-step catalytic mechanisms?

- Methodological Answer : Use density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., nucleophilic substitution at the thiadiazole ring). Pair with molecular dynamics (MD) simulations to assess solvent effects. Validate predictions with in situ FTIR or Raman spectroscopy during reaction monitoring .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., assay type, cell lines). Replicate studies under standardized conditions (e.g., OECD guidelines) with rigorous controls. Use multivariate statistics (e.g., PCA) to isolate factors influencing bioactivity variance .

Q. How can AI-driven platforms enhance the design of derivatives with improved selectivity?

- Methodological Answer : Train neural networks on QSAR datasets (e.g., IC50 values, logP) to predict substituent effects. Integrate with COMSOL Multiphysics for multi-physics simulations (e.g., diffusion-reaction models in biological systems). Validate top candidates via parallel synthesis and SPR-based binding assays .

Q. What methodologies identify environmental transformation products of this compound?

- Methodological Answer : Simulate environmental degradation using OECD 309 (water-sediment systems) and track transformation pathways via HRMS/MS. Employ non-targeted analysis (NTA) with molecular networking (GNPS) to detect novel metabolites. Cross-correlate with ecotoxicity assays (e.g., Daphnia magna LC50) .

Q. How do researchers balance traditional synthetic chemistry with automation in optimizing this compound?

- Methodological Answer : Implement hybrid workflows: use robotic liquid handlers for high-throughput screening of reaction conditions while retaining manual validation for low-yield or sensitive steps. Apply response surface methodology (RSM) to refine automated protocols .

Methodological Best Practices

- Theoretical Frameworks : Anchor studies in reaction mechanism theory (e.g., Hammond’s postulate for transition states) or intermolecular interaction models (e.g., HSAB theory for ligand design) .

- Replication : Follow predefined protocols (e.g., Registered Reports) to minimize bias. Use open-access datasets for cross-validation .

- Interdisciplinary Integration : Combine synthetic chemistry with computational toxicology or materials science to address complex research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.